molecular formula C12H10OS2 B6323218 (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 149280-13-7

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6323218
CAS No.: 149280-13-7
M. Wt: 234.3 g/mol
InChI Key: KJJGFBAZDKRGDP-SNAWJCMRSA-N
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Description

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a conjugated system with a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylthiophene-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions efficiently. The purification of the final product is achieved through crystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitro, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis, particularly in the development of new materials with electronic properties.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. The presence of the thiophene ring contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the manufacture of dyes, pigments, and other materials that require stable conjugated systems.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The conjugated system allows for electron delocalization, which can facilitate interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (2E)-3-(3-Methylthiophen-2-yl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3-Methylthiophen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of two thiophene rings, which enhance its electronic properties and biological activity. The methyl group on the thiophene ring further modifies its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-9-6-8-15-11(9)5-4-10(13)12-3-2-7-14-12/h2-8H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJGFBAZDKRGDP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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